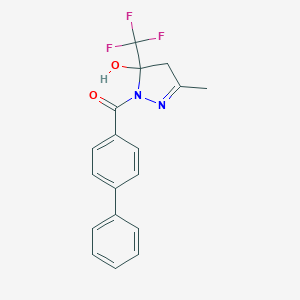

![molecular formula C13H10N2O3S3 B405298 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide CAS No. 328090-12-6](/img/structure/B405298.png)

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties. This compound is also known as BAY 11-7082, and it has been identified as a potent inhibitor of nuclear factor-kappa B (NF-κB) activation. NF-κB is a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival. The inhibition of NF-κB activation by BAY 11-7082 has been shown to have various beneficial effects in different biological systems.

Aplicaciones Científicas De Investigación

Cardiac Electrophysiological Activity

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide and related compounds have been studied for their potential in cardiac electrophysiological activity. Research has shown that certain derivatives exhibit potency in in vitro assays, indicating their potential as class III agents in cardiac applications (Morgan et al., 1990).

Antimicrobial and Pharmacological Screening

These compounds have also been explored for their antimicrobial and pharmacological properties. A study synthesized various substituted benzothiazoles and evaluated them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).

Synthesis of Heterocycles

The chemical's utility extends to the synthesis of various heterocycles. Research demonstrates its role in synthesizing novel pyrazolo and triazolo derivatives, contributing significantly to the field of chemical intermediates (Darweesh et al., 2016).

Antitumor Activity

Several studies have investigated the antitumor potential of derivatives of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide. Research has highlighted the synthesis of compounds with significant antitumor effects, indicating their potential in cancer therapy (Yılmaz et al., 2015).

Analgesic and Anti-Inflammatory Properties

The analgesic and anti-inflammatory properties of certain derivatives have been studied, showing a direct dependence of these activities on the arrangement of benzothiazine and pyridine fragments (Ukrainets et al., 2019).

Potential in COVID-19 Drug Development

Recent research has explored the use of benzothiazole sulfonamides in COVID-19 drug development. These studies include computational calculations and molecular docking, indicating their potential role in antiviral therapy (Fahim & Ismael, 2021).

Antibacterial Activities

Benzothiazole derivatives have been synthesized and evaluated for their antibacterial properties. This research contributes to the development of new antibacterial agents (Ikpa et al., 2020).

Cyclin-dependent Kinase 5 (cdk5)/p25 Inhibitors

These compounds have been investigated as inhibitors of cyclin-dependent kinase 5 (cdk5), an important target in neurodegenerative diseases. The study provides insights into the binding modes and structure-activity relationships of these inhibitors (Malmström et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives have been studied as corrosion inhibitors for carbon steel in acidic environments. This research is significant for industrial applications, particularly in reducing corrosion damage (Hu et al., 2016).

Mecanismo De Acción

Target of Action

The compound “N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide” has been found to target TROP2 , a trophoblast cell-surface antigen, also known as tumor-associated calcium signal transductor (TACSTD2). TROP2 is overexpressed in a variety of human epithelial cancers, including breast, lung, gastric, colorectal, pancreatic, prostatic, cervical, head-and-neck, and ovarian carcinomas . Elevated TROP2 expression is associated with tumor invasion, aggression, progression, and metastasis .

Mode of Action

The compound interacts with its target, TROP2, and inhibits tumor cell survival . After cellular internalization, the payload of the compound is released and inhibits tumor cell survival . The compound also exhibits cholinesterase inhibition and anti-β-amyloid aggregation properties .

Result of Action

The compound has demonstrated promising antitumor efficacy . In vitro, it has similar internalization abilities and binding affinities to TROP2 as the monoclonal antibody SKB264 . In vivo, it significantly inhibited tumor growth in a dose-dependent manner in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models . It also exhibits neuroprotection and cognition-enhancing properties, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer’s .

Propiedades

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S3/c1-21(17,18)8-4-5-9-11(7-8)20-13(14-9)15-12(16)10-3-2-6-19-10/h2-7H,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRUPQZDNIVCQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

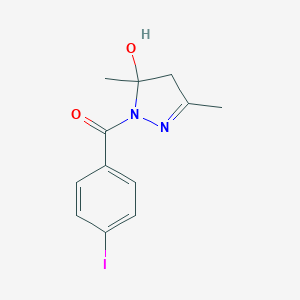

![Benzyl 1-{4-nitrobenzyl}-2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethylcarbamate](/img/structure/B405218.png)

![2-[(2,2-diphenylacetyl)amino]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)propanamide](/img/structure/B405219.png)

![12-(3-iodophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B405222.png)

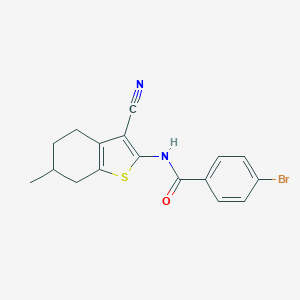

![N-[5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B405225.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B405226.png)

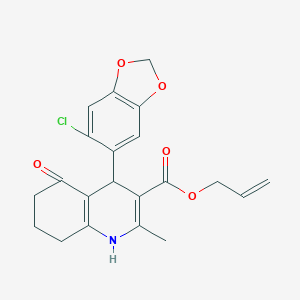

![methyl 2-[3-(acetyloxy)-4-ethoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405230.png)

![Ethyl2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B405233.png)

![ethyl 2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405236.png)

![methyl 2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405237.png)

![methyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405238.png)